5,8-Dibromoisoquinoline

Catalog No.
S707068
CAS No.
81045-39-8
M.F
C9H5Br2N
M. Wt
286.95 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,8-Dibromoisoquinoline

CAS Number

81045-39-8

Product Name

5,8-Dibromoisoquinoline

IUPAC Name

5,8-dibromoisoquinoline

Molecular Formula

C9H5Br2N

Molecular Weight

286.95 g/mol

InChI

InChI=1S/C9H5Br2N/c10-8-1-2-9(11)7-5-12-4-3-6(7)8/h1-5H

InChI Key

KNBALCRXZUTMBP-UHFFFAOYSA-N

SMILES

C1=CC(=C2C=NC=CC2=C1Br)Br

Canonical SMILES

C1=CC(=C2C=NC=CC2=C1Br)Br

5,8-Dibromoisoquinoline is a polybrominated derivative of isoquinoline, characterized by the presence of bromine atoms at the 5 and 8 positions of the isoquinoline ring. The compound has a molecular formula of C9H6Br2N and a molecular weight of 260.96 g/mol. It typically appears as yellow to brown crystalline solids and is soluble in organic solvents such as chloroform and dichloromethane. The compound's structure can be represented as follows:

  • Chemical Structure:
C9H6Br2N\text{C}_9\text{H}_6\text{Br}_2\text{N}

  • Heterocycles: 5,8-Dibromoisoquinoline reacts with various nucleophiles, including amines, amides, and thiols, to form diverse heterocycles containing nitrogen, sulfur, or oxygen atoms. This allows for the introduction of functional groups that can modulate the biological activity or other properties of the final molecule. PubChem, National Institutes of Health: )

Medicinal Chemistry

The ability of 5,8-Dibromoisoquinoline to serve as a building block for heterocycles has led to its exploration in the field of medicinal chemistry. Studies have reported the synthesis of 5,8-dibromoisoquinoline derivatives exhibiting various bioactivities, including:

  • Antimicrobial activity: Certain derivatives have shown activity against various bacterial and fungal strains, suggesting potential applications in the development of new antibiotics and antifungals. Journal of Medicinal Chemistry, American Chemical Society:
  • Anticancer activity: Some studies have identified 5,8-dibromoisoquinoline derivatives with cytotoxic properties against cancer cell lines. European Journal of Medicinal Chemistry, ScienceDirect:
Typical of halogenated aromatic compounds. These include:

  • Nucleophilic Substitution Reactions: The bromine atoms can be substituted by nucleophiles under appropriate conditions.
  • Electrophilic Aromatic Substitution: The compound can undergo electrophilic substitution reactions, allowing for further functionalization.
  • Cross-Coupling Reactions: It can be utilized in palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.

Research indicates that 5,8-dibromoisoquinoline exhibits significant biological activity, including:

  • Antimicrobial Properties: The compound has shown effectiveness against certain bacterial strains.
  • Anticancer Activity: Studies suggest potential anticancer properties, making it a candidate for further pharmacological investigation.
  • Neuroprotective Effects: Some derivatives have demonstrated neuroprotective effects in preclinical models.

The synthesis of 5,8-dibromoisoquinoline typically involves bromination of isoquinoline using various brominating agents. Key methods include:

  • Bromination with N-Bromosuccinimide (NBS):
    • Isoquinoline is treated with NBS in concentrated sulfuric acid at low temperatures (around -30 °C to -15 °C) to achieve selective bromination at the 5 and 8 positions .
    • The reaction conditions are crucial for obtaining high yields and selectivity towards dibromo derivatives.
  • One-Pot Reactions:
    • A one-pot method allows simultaneous bromination and nitration to yield 5-bromo-8-nitroisoquinoline, which can subsequently be reduced to obtain dibromo derivatives .
  • Alternative Methods:
    • Other synthetic routes involve the use of different brominating agents or catalysts to optimize yield and selectivity .

5,8-Dibromoisoquinoline serves several important functions in chemical research and industry:

  • Building Block in Organic Synthesis: It is used as a precursor for synthesizing more complex organic molecules, particularly in medicinal chemistry.
  • Pharmaceutical Development: Its derivatives are explored for potential therapeutic applications due to their biological activities.
  • Material Science: The compound may be utilized in developing new materials with specific electronic or optical properties.

Interaction studies involving 5,8-dibromoisoquinoline focus on its reactivity with various biological targets and synthetic pathways:

  • Protein Binding Studies: Understanding how the compound interacts with proteins can provide insights into its mechanism of action.
  • Metabolic Pathways: Investigating how the compound is metabolized within biological systems can inform its pharmacokinetic properties.
  • Synergistic Effects: Studies on combining this compound with other therapeutic agents may reveal enhanced efficacy against diseases.

Several compounds share structural similarities with 5,8-dibromoisoquinoline. Here are a few notable examples:

Compound NameMolecular FormulaUnique Features
5-BromoisoquinolineC9H6BrNSingle bromine substitution at the 5 position
8-BromoisoquinolineC9H6BrNSingle bromine substitution at the 8 position
5-Bromo-8-nitroisoquinolineC9H6BrN2O2Contains a nitro group at the 8 position
IsoquinolineC9H7NParent compound without halogen substitutions

Uniqueness

5,8-Dibromoisoquinoline stands out due to its dual bromination, which enhances its reactivity compared to mono-brominated analogs. This unique feature allows for diverse synthetic applications and potentially greater biological activity due to increased lipophilicity and interaction capabilities with biological targets.

XLogP3

3.5

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

81045-39-8

Wikipedia

5,8-Dibromoisoquinoline

Dates

Modify: 2023-08-15

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